4-(4-Methoxystyryl)-1-methylquinolin-1-ium iodide
CAS No.:
Cat. No.: VC17284306
Molecular Formula: C19H18INO
Molecular Weight: 403.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18INO |
|---|---|
| Molecular Weight | 403.3 g/mol |
| IUPAC Name | 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylquinolin-1-ium;iodide |
| Standard InChI | InChI=1S/C19H18NO.HI/c1-20-14-13-16(18-5-3-4-6-19(18)20)10-7-15-8-11-17(21-2)12-9-15;/h3-14H,1-2H3;1H/q+1;/p-1/b10-7+; |
| Standard InChI Key | KBCWEXAFMMQCAN-HCUGZAAXSA-M |
| Isomeric SMILES | C[N+]1=CC=C(C2=CC=CC=C21)/C=C/C3=CC=C(C=C3)OC.[I-] |
| Canonical SMILES | C[N+]1=CC=C(C2=CC=CC=C21)C=CC3=CC=C(C=C3)OC.[I-] |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a 1-methylquinolinium core, where the nitrogen atom is quaternized with a methyl group, conferring a permanent positive charge. At the 4-position of the quinoline ring, a methoxystyryl substituent (C₆H₄-OCH₃-CH=CH-) is attached, contributing to its planar, conjugated system. The iodide counterion balances the charge, enhancing solubility in polar solvents .
Key Structural Features:
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Quinolinium Core: A bicyclic structure comprising a benzene ring fused to a pyridine ring, methylated at position 1.
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Methoxystyryl Group: A styrene derivative with a methoxy substituent at the para position, enabling π-π interactions with biological targets.
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Iodide Counterion: Stabilizes the cationic quinolinium moiety and modulates solubility .
| Property | Value | Source |
|---|---|---|
| Molecular Weight | ~415.26 g/mol (Calculated) | |
| Melting Point | Not Reported | – |
| Solubility | Polar solvents (e.g., DMSO) | |
| Stability | Hygroscopic; store at RT |
The absence of melting point data underscores the need for further characterization.
Synthesis and Optimization
Synthetic Pathways
The primary route involves a nucleophilic substitution reaction:
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Reactants: 4-Methoxystyryl bromide and 1-methylquinoline.
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Conditions: Conducted in sulfolane or dimethylformamide (DMF) with a base (e.g., K₂CO₃) at 50–80°C for 12–24 hours.
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Mechanism: The bromide leaving group is displaced by the quinoline’s nitrogen, forming the quaternary ammonium center.
Reaction Equation:
Purification and Yield
Crude product is precipitated using anhydrous ether, followed by recrystallization from ethanol/water mixtures. Reported yields exceed 85%, though purity assessments via HPLC are advised .
Biological Activity and Mechanisms
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity against Gram-positive bacteria, including MRSA and VRE, with minimum inhibitory concentrations (MICs) comparable to clinical antibiotics like vancomycin .
Mechanistic Insights:
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FtsZ Inhibition: Disrupts GTPase activity and polymerization of FtsZ, a protein critical for bacterial cell division .
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Membrane Disruption: Electrostatic interactions with microbial membranes facilitate iodine release, inducing oxidative damage.
Structure-Activity Relationships (SAR)
Modifications to the quinolinium scaffold significantly impact bioactivity:
| Derivative | Structural Change | Effect on Activity |
|---|---|---|
| 2-(4-Methoxystyryl)-1-MeQn | Substituent at position 2 | Reduced antimicrobial potency |
| 5-Amino-1-MeQn | Amino group at position 5 | Improved solubility |
The 4-methoxystyryl group optimizes membrane penetration and target binding, underscoring its importance .
| Hazard | Precaution |
|---|---|
| H302 (Oral toxicity) | Avoid ingestion |
| H315 (Skin irritation) | Use gloves |
| H319 (Eye irritation) | Wear goggles |
Storage at room temperature in airtight containers is recommended .
Comparative Analysis with Analogues
Quinolinium derivatives share structural motifs but differ in functionalization:
| Compound | Key Feature | Application |
|---|---|---|
| 4-(Ethoxycarbonyl)-1-MeQn | Ethoxycarbonyl group | Fluorescent probes |
| 4-Methyl-1-propylquinolinium | Propyl chain | Antimicrobial research |
The target compound’s methoxy group enhances bioavailability compared to ethyl or propyl derivatives .
Future Directions
Further research should prioritize:
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In Vivo Toxicity Studies: Assess pharmacokinetics and safety profiles.
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Resistance Mitigation: Evaluate propensity to induce bacterial resistance.
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Formulation Development: Enhance stability and delivery via nanoencapsulation.
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